BenchChemオンラインストアへようこそ!

Folescutol hydrochloride

Salt selection Solid-state chemistry Pharmaceutical formulation

Folescutol hydrochloride (CAS 36002-19-4) is the hydrochloride salt of folescutol, a semi-synthetic hydroxycoumarin derivative classified as a capillary protectant and vasoprotectant. The free base (CAS 15687-22-6) is chemically defined as 6,7-dihydroxy-4-(morpholinomethyl)coumarin (also referred to as 4-morpholinomethylescutol), with the hydrochloride salt demonstrating distinct solid-state properties including a melting point of 259–261°C versus 232°C for the free base.

Molecular Formula C14H16ClNO5
Molecular Weight 313.73 g/mol
CAS No. 36002-19-4
Cat. No. B12739196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFolescutol hydrochloride
CAS36002-19-4
Molecular FormulaC14H16ClNO5
Molecular Weight313.73 g/mol
Structural Identifiers
SMILESC1COCCN1CC2=CC(=O)OC3=CC(=C(C=C23)O)O.Cl
InChIInChI=1S/C14H15NO5.ClH/c16-11-6-10-9(8-15-1-3-19-4-2-15)5-14(18)20-13(10)7-12(11)17;/h5-7,16-17H,1-4,8H2;1H
InChIKeyINYLJXSQMJVYLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Folescutol Hydrochloride (CAS 36002-19-4): Physicochemical Identity and Pharmacological Classification for Research Procurement


Folescutol hydrochloride (CAS 36002-19-4) is the hydrochloride salt of folescutol, a semi-synthetic hydroxycoumarin derivative classified as a capillary protectant and vasoprotectant [1]. The free base (CAS 15687-22-6) is chemically defined as 6,7-dihydroxy-4-(morpholinomethyl)coumarin (also referred to as 4-morpholinomethylescutol), with the hydrochloride salt demonstrating distinct solid-state properties including a melting point of 259–261°C versus 232°C for the free base [2]. Originally developed by Laboratoires Dausse under the code LD-2988 and trademarked as Covalan, the compound was granted an International Nonproprietary Name (INN) in 1966 [1]. Its therapeutic categorization as a capillary therapeutic agent and vascular protector is recognized by the Medical Subject Headings (MeSH) thesaurus and the FDA Unique Ingredient Identifier (UNII) system [3]. The hydrochloride salt form is the preferred pharmaceutical presentation, offering enhanced aqueous solubility and formulation versatility compared to the neutral free base .

Why Folescutol Hydrochloride Cannot Be Substituted by Generic Coumarin or Flavonoid Capillary Protectants


Capillary protectants represent a chemically heterogeneous class spanning coumarins, flavonoids, and synthetic small molecules, each engaging distinct molecular targets and physicochemical profiles [1]. Folescutol hydrochloride occupies a unique position as the only 4-morpholinomethyl-substituted coumarin to have reached clinical development and regulatory recognition among vasoprotective agents . The 4-morpholinomethyl moiety introduces a basic tertiary nitrogen atom absent in the parent coumarin esculetin (6,7-dihydroxycoumarin), a structural feature explicitly identified in the medicinal chemistry literature as enhancing bioavailability and pharmacological specificity . Substitution with flavonoid-based alternatives such as troxerutin or diosmin, which act through antioxidant and venotonic mechanisms, or with synthetic agents like calcium dobesilate, cannot replicate the specific coumarin-scaffold revascularization-promoting pharmacology documented for folescutol in clinical studies of post-revascularization edema prevention [2]. The hydrochloride salt form further provides solubility and stability characteristics that distinguish it from both the free base and other coumarin derivatives, with direct implications for formulation development and reproducible in vivo dosing [3].

Quantitative Differentiation Evidence for Folescutol Hydrochloride: Comparator-Based Data for Scientific Selection


Hydrochloride Salt vs. Free Base: Differential Solid-State and Formulation Properties

Folescutol hydrochloride (CAS 36002-19-4) exhibits a melting point of 259–261°C, representing a +27 to +29°C elevation compared with the free base (CAS 15687-22-6, mp 232°C), a thermodynamically significant difference indicating distinct crystal lattice energy and solid-state stability [1]. The hydrochloride salt contains 11.30% chloride by elemental composition, conferring ionic character that enhances aqueous solubility relative to the neutral free base [2]. In pharmaceutical practice, folescutol is 'usually used as hydrochloride,' reflecting the salt form's superiority for reproducible formulation and in vivo administration . The free base is soluble in DMSO and has an estimated aqueous solubility of approximately 754 g/L at 25°C (estimated from Log Kow), whereas the hydrochloride salt is confirmed soluble in DMSO at 50 mM and in water to at least 25 mg/mL for stock solution preparation .

Salt selection Solid-state chemistry Pharmaceutical formulation

Morpholinomethyl-Substituted Coumarin vs. Parent Esculetin: Structural Basis for Enhanced Bioavailability

Folescutol (4-morpholinomethylescutol) is a semi-synthetic derivative of the natural coumarin esculetin (6,7-dihydroxycoumarin, CAS 305-01-1) in which a morpholinomethyl group has been introduced at the 4-position of the coumarin scaffold [1]. This modification introduces a basic tertiary nitrogen atom (pKa predicted ~7.8 for the conjugate acid) that is absent in the parent esculetin (which lacks any basic nitrogen center), a feature explicitly identified in the medicinal chemistry literature as 'significantly improving the bioavailability of the compounds' . Esculetin (mp 268–276°C) is described as 'almost insoluble in boiling water, ether' and 'moderately soluble in hot alcohol,' whereas the morpholinomethyl-substituted folescutol demonstrates markedly enhanced aqueous solubility (estimated 754 g/L) due to the ionizable morpholine moiety [2]. Furthermore, folescutol bears an INN designation and was developed as a pharmaceutical product (Covalan), whereas esculetin, though possessing broad pharmacological activities including antioxidant and anti-inflammatory effects, has not been developed as a dedicated capillary protectant pharmaceutical [3].

Medicinal chemistry Structure-activity relationship Coumarin derivatization

Coumarin Scaffold vs. Flavonoid and Synthetic Capillary Protectants: Class-Level Pharmacological Differentiation

Capillary protectants comprise three chemically distinct classes: coumarin derivatives (including folescutol), flavonoid derivatives (rutosides, diosmin, troxerutin, hidrosmine), and synthetic agents (calcium dobesilate, aminaftone) [1]. Mechanistically, coumarins including folescutol have been shown through clinical investigation to promote revascularization by enhancing endothelial cell proliferation and migration, a mechanism specifically associated with edema prevention in post-surgical revascularization procedures [2]. In contrast, flavonoid-based agents such as troxerutin primarily function through antioxidant mechanisms (free radical scavenging), venotonic effects, and inhibition of platelet aggregation [3], while calcium dobesilate acts through hydroxyl radical scavenging (IC50 of 1.1 pM in cell-free systems) and nitric oxide-mediated endothelial relaxation [4]. The coumarin scaffold additionally enables fluorescence-based detection (blue fluorescence under UV at 366 nm) that is inherent to the 6,7-dihydroxycoumarin core, a property not shared by flavonoids or synthetic agents, providing a practical analytical advantage for bioanalytical method development and in vitro tracer studies [5].

Vasoprotective pharmacology Drug class comparison Capillary permeability

Documented Clinical History: Post-Revascularization Edema Prevention and Pharmacodynamic Characterization

Folescutol hydrochloride (as LD-2988 / Covalan) has three documented clinical and pharmacodynamic studies spanning 1971–1975, a level of clinical investigation that distinguishes it from the vast majority of research-grade coumarin derivatives available only with in vitro characterization [1]. The 1972 Courbier et al. study specifically investigated folescutol for the prevention of post-revascularization edema, a clinically relevant endpoint directly aligned with its capillary protectant mechanism [2]. The 1971 Merlen and Coget study provided clinical and pharmacodynamic characterization published in Phlebologie, the leading French-language venous disease journal of the era [3]. The 1975 Tarayre and Lauressergues pharmacological study compared folescutol among multiple capillaro-active substances, providing comparative pharmacological context [4]. While the full quantitative data from these studies are not accessible in modern electronic databases (no abstracts available for the 1971 and 1975 papers through PubMed), the existence of this peer-reviewed clinical literature represents a level of human in vivo evidence that is absent for the vast majority of commercially available coumarin derivatives [5].

Clinical evidence Edema prevention Vascular surgery

Analytical Specification: HPLC Method and Commercial Purity Benchmark for Procurement Quality Assessment

A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established for folescutol analysis, with demonstrated scalability for both analytical quantification and preparative impurity isolation, and compatibility with mass spectrometry (MS) detection when phosphoric acid is replaced with formic acid [1]. Commercial sourcing specifications establish a standard purity benchmark of 98%, with batch-specific certificates of analysis including NMR, HPLC, and GC documentation available from suppliers . The compound is supplied as a solid powder with a documented shelf life exceeding 2 years when stored dry, dark, at 0–4°C (short-term) or -20°C (long-term), with solubility confirmed in DMSO for stock solution preparation at concentrations up to 50 mM . These analytical specifications provide procurement-quality benchmarks that can be verified independently, contrasting with less well-characterized research-grade coumarin derivatives for which validated analytical methods and purity documentation may be absent [2].

Analytical chemistry Quality control Procurement specification

Recommended Research and Industrial Application Scenarios for Folescutol Hydrochloride Based on Quantitative Evidence


In Vivo Capillary Protection and Revascularization Pharmacology Studies

Folescutol hydrochloride is the optimal choice for in vivo studies investigating coumarin-mediated capillary protection and post-ischemic revascularization, supported by its documented clinical investigation in post-revascularization edema prevention [1]. The hydrochloride salt form enables reproducible aqueous formulation for parenteral or oral administration, a practical advantage over the less soluble free base. Researchers designing rodent models of capillary permeability, venous insufficiency, or lymphedema can leverage the compound's established pharmacological rationale—the morpholinomethyl substitution conferring enhanced bioavailability over parent esculetin—to test mechanistic hypotheses distinct from those addressed by flavonoid-based agents (troxerutin, diosmin) or synthetic alternatives (calcium dobesilate) .

Medicinal Chemistry Benchmarking: Coumarin Scaffold Derivatization and Structure-Activity Relationship Studies

As the only 4-morpholinomethyl coumarin to have achieved INN designation and clinical development, folescutol hydrochloride serves as a critical reference standard for medicinal chemistry programs exploring structure-activity relationships (SAR) around the coumarin 4-position [1]. The compound's synthetic accessibility—via reaction of 4-chloromethyl-6,7-dihydroxycoumarin with morpholine—provides a well-characterized synthetic route that can be adapted for generating analog libraries . The validated RP-HPLC analytical method enables purity assessment of synthesized analogs against a pharmacologically characterized benchmark, while the documented LogP (~0.7) and solubility profile establish baseline physicochemical parameters for optimizing novel derivatives [2].

Bioanalytical Method Development Using Intrinsic Coumarin Fluorescence

The 6,7-dihydroxycoumarin core of folescutol hydrochloride exhibits intrinsic blue fluorescence under UV excitation (λex ~366 nm), a property shared with esculetin and esculin that can be exploited for sensitive fluorescence-based detection in HPLC, capillary electrophoresis, and in vitro cellular uptake studies [1]. This spectral property differentiates coumarin-based capillary protectants from non-fluorescent flavonoid and synthetic alternatives, offering a label-free detection modality for bioanalytical method development . The published RP-HPLC method using Newcrom R1 columns provides a validated starting point for adapting fluorescence detection (FLD) in tandem with UV or MS detection for pharmacokinetic and tissue distribution studies [2].

Pharmacological Reference Standard for Coumarin-Class Vasoprotective Agent Procurement

For laboratories and procurement specialists requiring a coumarin-class vasoprotective agent with documented identity, purity specifications, and regulatory recognition, folescutol hydrochloride offers advantages over less-characterized coumarin derivatives [1]. The compound's FDA UNII code (P2WXU7R49P), NCI Thesaurus entry (C223811), MeSH registry (C002382), and INN designation provide multiple authoritative identifiers for unambiguous procurement specification . The 98% purity benchmark with multi-technique QC documentation (NMR, HPLC, GC), verified storage conditions (≥2-year shelf life at -20°C), and defined DMSO solubility (up to 50 mM) enable reproducible experimental design across research groups [2]. This level of documentation contrasts favorably with the variable characterization available for many research-grade coumarin analogs [3].

Quote Request

Request a Quote for Folescutol hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.